![molecular formula C18H18N2O3 B2876605 4-(3,4-Dimethoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 1226074-84-5](/img/structure/B2876605.png)
4-(3,4-Dimethoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
The compound appears to contain a 3,4-dimethoxyphenyl group , which is a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with two methoxy groups (OCH3) attached at the 3rd and 4th positions . This group is often found in various organic compounds, including some drugs .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques . For instance, the structure of a similar compound, ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, was elucidated using single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving a compound like this could be complex and depend on the specific conditions. For example, in the presence of certain enzymes, similar compounds can undergo C-C cleavage .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. For example, the melting point of a similar compound, 3,4-dimethoxyphenylacetone, is between 96 - 99 °C .Scientific Research Applications
Chemical Synthesis
Finally, this compound could be employed in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis, potentially leading to the creation of new compounds with diverse applications.
Each of these applications represents a unique field of research where 4-(3,4-Dimethoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile could have significant implications. Further studies and experiments would be necessary to explore these potentials fully. The information provided here is based on the general properties of quinoline derivatives and the known activities of similar compounds .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-22-15-8-7-11(9-16(15)23-2)17-12-5-3-4-6-14(12)20-18(21)13(17)10-19/h7-9H,3-6H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXVLMFGZSBFIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)NC3=C2CCCC3)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile |
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